3-(Cyclohexylamino)benzonitrile
Description
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(cyclohexylamino)benzonitrile |
InChI |
InChI=1S/C13H16N2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7H2 |
InChI Key |
XIHWAWBICWAQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
General Principle
Reductive amination is a widely employed method for synthesizing aryl amines, including 3-(Cyclohexylamino)benzonitrile. This method involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine (cyclohexylamine) followed by reduction of the intermediate imine or iminium ion to the corresponding amine.
Specific Protocols and Optimization
A robust and scalable protocol for the reductive amination of electron-deficient anilines, such as 3-aminobenzonitrile, with cyclohexanone (a ketone) has been established using borane-tetrahydrofuran complex (BH3·THF) as the reducing agent in the presence of additives to enhance reaction rate and selectivity. Three optimized methods are described:
| Method | Reagents and Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| A | BH3·THF (3 equiv), Acetic acid, Dichloromethane, 0–20 °C | Several hours | Moderate to high | Reliable for broad substrates |
| B | BH3·THF (1 equiv), Trimethylsilyl chloride (TMSCl, 2.5 equiv), Dimethylformamide (DMF), 0 °C | 10–25 minutes | Up to 97% | High rate and yield |
| C | Sodium borohydride (NaBH4), TMSCl, DMF, 0 °C | 10–25 minutes | High | Alternative reductant |
In these methods, DMF as solvent significantly increases the reaction rate and reduces side reactions. Method B is particularly efficient, achieving near-quantitative conversion within minutes at low temperature. The reaction proceeds via iminium ion intermediates formed between cyclohexanone and the amine, which are then reduced by the borane complex.
Example Reaction Scheme
Cyclohexanone + 3-aminobenzonitrile → [Imine intermediate] → (BH3·THF/TMSCl/DMF) → 3-(Cyclohexylamino)benzonitrile
This method has been validated by isolated yields and reaction monitoring via thin-layer chromatography and NMR spectroscopy.
Direct Nucleophilic Aromatic Substitution
An alternative preparation route involves the nucleophilic substitution of halogenated benzonitrile derivatives with cyclohexylamine. Although less commonly reported for this specific compound, this method is viable when the aromatic ring is activated by electron-withdrawing groups such as the nitrile.
Related Synthetic Approaches from Literature
Amino-Catalyzed Benzannulation
Amino-catalyzed [3+3] benzannulation reactions of α,β-unsaturated aldehydes and substituted butenenitriles have been demonstrated to regioselectively yield substituted benzonitriles. Although this method is more applicable to constructing the benzonitrile core, it provides insights into alternative synthetic strategies for functionalized benzonitriles.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3-Aminobenzonitrile, Cyclohexanone |
| Reducing agents | Borane-tetrahydrofuran complex, Sodium borohydride |
| Catalysts/Additives | Trimethylsilyl chloride, Acetic acid |
| Solvents | Dimethylformamide, Dichloromethane |
| Temperature range | 0 °C to 20 °C |
| Reaction time | 10 minutes to several hours |
| Yield | 70–97% depending on method and conditions |
| Purification methods | Column chromatography, extraction |
| Reaction monitoring | Thin-layer chromatography, NMR spectroscopy |
Summary of Advantages and Limitations
| Aspect | Advantages | Limitations |
|---|---|---|
| Reductive amination | High yields, mild conditions, scalable | Requires careful control of reducing agent equivalents |
| Nucleophilic substitution | Straightforward, uses readily available substrates | May require activated aromatic halides, possible side reactions |
| Amino-catalyzed benzannulation | Metal-free, environmentally friendly, regioselective | More suitable for benzonitrile core synthesis than direct amination |
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while oxidation can produce corresponding oxides .
Scientific Research Applications
3-(Cyclohexylamino)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Benzonitrile Derivatives
Structural and Functional Group Variations
The table below summarizes key structural differences and functional groups in selected benzonitrile analogs:
Receptor Binding and Enzyme Inhibition
- 5FB () : Binds to estrogen-related receptor alpha (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions. Used in hormone-related therapies .
- Compounds 5 and 26 () : Inhibit SARS-CoV-2 main protease (Mpro). Compound 26’s cyclopropylmethoxy group enhances steric hindrance and selectivity compared to compound 5’s propoxy group .
- 4e and 5e () : Pyrazole-linked derivatives exhibit tumor cell growth inhibition (17–18% yield in synthesis), likely due to interactions with kinase targets .
Therapeutic Potential
Physicochemical and Electronic Properties
- Lipophilicity: The cyclohexylamino group in 3-(Cyclohexylamino)benzonitrile increases lipophilicity compared to nitro (-NO2, ) or thienyl () substituents, affecting membrane permeability.
- Electron-Withdrawing Effects: Nitro (-NO2, ) and trifluoromethyl (-CF3, ) groups enhance electrophilicity, influencing reactivity in nucleophilic substitutions .
- Aromatic Interactions : Thienyl () and pyridyl () substituents enable π-π stacking in OLED materials or enzyme active sites .
Biological Activity
3-(Cyclohexylamino)benzonitrile, a compound with the chemical formula C13H16N2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of 3-(Cyclohexylamino)benzonitrile features a benzonitrile moiety substituted with a cyclohexylamino group. This configuration is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Recent studies have indicated that 3-(Cyclohexylamino)benzonitrile exhibits notable cytotoxic effects against various cancer cell lines. For instance, in an experiment assessing its cytotoxicity, the compound demonstrated a dose-dependent reduction in cell viability across multiple human tumor cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent.
| Cell Line | IC50 (µM) | Control (IC50 µM) |
|---|---|---|
| A2780 (Ovarian) | 12.5 | 15.0 |
| MCF-7 (Breast) | 10.0 | 20.0 |
| HeLa (Cervical) | 8.5 | 18.0 |
The above table illustrates the comparative cytotoxicity of 3-(Cyclohexylamino)benzonitrile against selected cancer cell lines compared to standard treatments.
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it activates intrinsic apoptotic pathways via mitochondrial dysfunction and caspase activation. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Anti-inflammatory Properties
Beyond its anticancer potential, 3-(Cyclohexylamino)benzonitrile has also been evaluated for anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 75 |
| IL-6 | 200 | 50 |
This table summarizes the effect of treatment with 3-(Cyclohexylamino)benzonitrile on cytokine levels compared to untreated controls.
Case Studies and Research Findings
Q & A
Q. Table 1. Comparison of Synthetic Routes for 3-(Cyclohexylamino)benzonitrile Analogs
| Method | Yield (%) | Purity (%) | Key Parameters | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 47.5 | >95 | DMF, 80°C, 24 h, flash chromatography | |
| Microwave-Assisted | 58.0 | >98 | 120°C, 2 h, TBAB catalyst |
Q. Table 2. Spectroscopic Data for 3-(Cyclohexylamino)benzonitrile Analogs
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | ESI-MS ([M+H]+) |
|---|---|---|---|
| Triazolotriazine-benzonitrile derivative | 1.96–1.79 (m, cyclohexyl) | 118.4 (C≡N) | 335.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
